

# Lupeol-d3 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lupeol-d3

Cat. No.: B15542497

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## An In-depth Technical Guide to Lupeol-d3

This technical guide provides comprehensive information on **Lupeol-d3**, a deuterated analog of the naturally occurring pentacyclic triterpene, Lupeol. This document is intended for researchers, scientists, and drug development professionals interested in the properties and applications of this compound. **Lupeol-d3** serves as an isotopic-labeled internal standard for the quantification of Lupeol in various biological matrices.

## Core Compound Data

Quantitative data for **Lupeol-d3** is summarized in the table below, providing a clear reference for its key chemical properties.

Property	Value	Citation(s)
CAS Number	545-47-1 (for the unlabeled compound, Lupeol)	[1][2][3]
Molecular Weight	429.74 g/mol	[1]
Molecular Formula	C <sub>30</sub> H <sub>47</sub> D <sub>3</sub> O	[1]

## Biological Activity and Applications

Lupeol, the non-labeled parent compound of **Lupeol-d3**, is a pharmacologically active triterpenoid found in a variety of plants, including mango and dandelion coffee.[4] It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory

and anti-cancer activities.[4][5] Lupeol has been shown to modulate multiple signaling pathways involved in tumorigenesis and inflammation, such as the NF- $\kappa$ B and PI3K/Akt pathways.[5] Due to its biological activities, Lupeol is a subject of extensive research, and **Lupeol-d3** is a crucial tool for accurate quantification in preclinical and clinical studies.

## Experimental Protocols

The following are representative experimental protocols where **Lupeol-d3** could be utilized as an internal standard for the quantification of Lupeol.

### In Vitro Anti-Inflammatory Assay

Objective: To assess the anti-inflammatory effects of Lupeol on lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs).[6][7]

Methodology:

- Cell Culture: HUVECs are cultured in appropriate media until they reach a suitable confluence.[6][7]
- Treatment: Cells are pre-treated with varying concentrations of Lupeol for a specified duration, followed by stimulation with LPS to induce an inflammatory response.[6][7]
- Analysis of Inflammatory Markers: The expression of inflammatory mediators such as iNOS and COX-2 is evaluated.[6][7] This can be done at the gene and protein level using qPCR and Western blotting, respectively. The levels of downstream products like nitric oxide (NO) and prostaglandin E2 (PGE2) can be measured using commercially available kits.[6][7]
- Quantification using **Lupeol-d3**: For pharmacokinetic or cellular uptake studies run in parallel, cell lysates or media samples would be collected. **Lupeol-d3** would be added as an internal standard to these samples before extraction and subsequent analysis by a validated LC-MS/MS method to accurately determine the concentration of Lupeol.

### In Vivo Anti-Cancer Study in a Xenograft Mouse Model

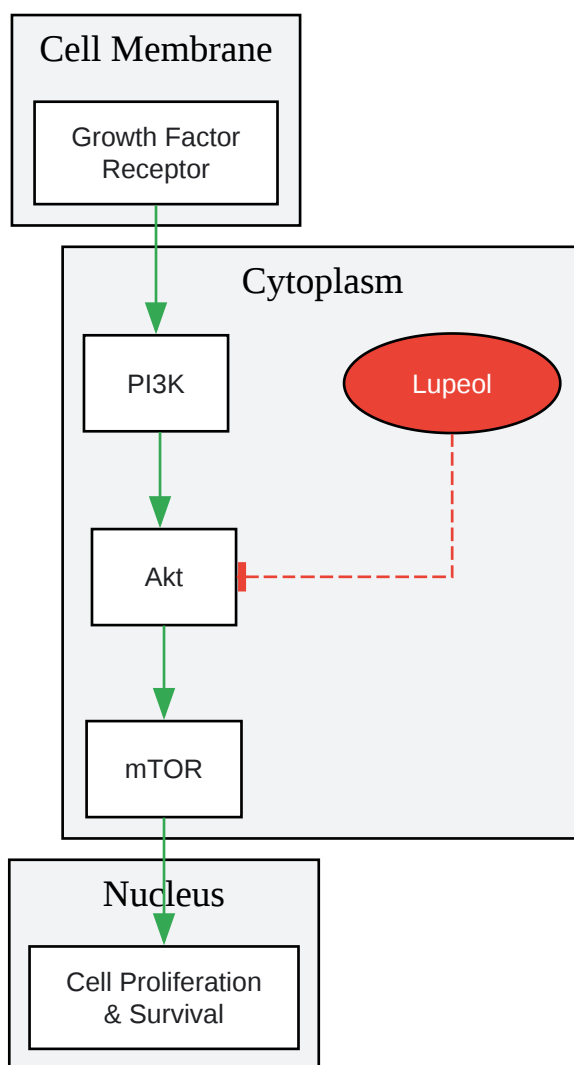
Objective: To evaluate the in vivo anti-tumor efficacy of Lupeol on human metastatic melanoma cells.[8][9]

#### Methodology:

- **Cell Line and Animal Model:** Human metastatic melanoma cells (e.g., 451Lu) are used.<sup>[8][9]</sup> Athymic nude mice are selected as the animal model.<sup>[8][9]</sup>
- **Tumor Implantation:** A suspension of the melanoma cells is injected subcutaneously into the flanks of the mice to initiate tumor growth.<sup>[8][9]</sup>
- **Treatment Regimen:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of Lupeol at a specified dose and frequency.<sup>[8][9]</sup>
- **Tumor Growth Monitoring:** Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.
- **Pharmacokinetic Analysis:** Blood samples are collected at various time points after Lupeol administration. **Lupeol-d3** is added to the plasma samples as an internal standard to enable precise quantification of Lupeol concentrations by LC-MS/MS. This data is essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
- **Biomarker Analysis:** The expression of proteins related to cell cycle, apoptosis, and proliferation (e.g., cyclins, caspases, Bax, Bcl-2) in the tumor tissue can be analyzed by immunohistochemistry or Western blotting to elucidate the mechanism of action.<sup>[8][9]</sup>

## Signaling Pathway Inhibition

Lupeol has been demonstrated to exert its anti-cancer and anti-inflammatory effects by targeting several key signaling pathways.<sup>[5]</sup> One of the crucial pathways inhibited by Lupeol is the PI3K/Akt pathway, which is often hyperactivated in various cancers and plays a significant role in cell proliferation and survival.<sup>[5][10]</sup> The following diagram illustrates the inhibitory effect of Lupeol on this pathway.



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Caption: Lupeol's inhibition of the PI3K/Akt signaling pathway.

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- To cite this document: BenchChem. [Lupeol-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542497#lupeol-d3-cas-number-and-molecular-weight]

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